A Comprehensive Technical Guide to 4-Bromo-1,2,3,6-tetrahydropyridine: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 4-Bromo-1,2,3,6-tetrahydropyridine: Synthesis, Properties, and Applications
Introduction
Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, with over 59% of FDA-approved small-molecule drugs containing at least one such ring system.[1] Among these, the tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, prized for its conformational flexibility and its role as a precursor to the ubiquitous piperidine ring. This guide provides an in-depth technical exploration of 4-Bromo-1,2,3,6-tetrahydropyridine, a versatile and highly valuable synthetic intermediate.
The strategic placement of a bromine atom on the tetrahydropyridine core imparts significant synthetic utility. The vinyl bromide functionality serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. This capability makes 4-Bromo-1,2,3,6-tetrahydropyridine a critical building block for constructing complex molecular architectures, particularly in the discovery and development of novel therapeutics targeting a wide range of diseases.
This document will detail the principal synthetic routes to this compound, elucidate its key physicochemical and reactive properties, provide a detailed experimental protocol, and discuss its applications in modern organic synthesis and drug discovery.
Synthesis of 4-Bromo-1,2,3,6-tetrahydropyridine
The synthesis of 4-Bromo-1,2,3,6-tetrahydropyridine and its N-protected derivatives can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific protecting groups for downstream applications. Two prevalent strategies involve the bromination of a piperidone precursor followed by elimination or the direct reduction of a brominated pyridine species.
Strategy 1: From N-Protected 4-Piperidone via Bromination and Elimination
A common and reliable method begins with a commercially available N-protected 4-piperidone, such as 1-Boc-piperidin-4-one. This strategy involves three key transformations: bromination at the 3-position, reduction of the ketone, and subsequent elimination to form the double bond.
-
α-Bromination: The synthesis often initiates with the bromination of the N-protected 4-piperidone. A study by Szostak et al. describes the bromination of 1-Boc-piperidin-4-one using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) at low temperatures.[2] This reaction selectively introduces a bromine atom at the α-position to the carbonyl group.
-
Reduction of the Ketone: The resulting 3-bromo-4-oxopiperidine intermediate is then subjected to reduction. Standard reducing agents such as sodium borohydride (NaBH₄) can be used to convert the ketone into a hydroxyl group, yielding a bromohydrin intermediate.
-
Elimination: The final step involves the elimination of the hydroxyl group and the bromine atom to form the desired tetrahydropyridine double bond. This can often be achieved under basic conditions or by converting the alcohol into a better leaving group (e.g., a mesylate or tosylate) followed by treatment with a non-nucleophilic base.
The causality behind this multi-step approach lies in the controlled, sequential introduction of the required functionalities. Protecting the nitrogen atom with a group like Boc (tert-butyloxycarbonyl) is critical to prevent unwanted side reactions and to modulate the reactivity of the piperidone ring.
Strategy 2: Selective Reduction of a 4-Bromopyridine Precursor
An alternative strategy involves the selective reduction of a 4-bromopyridine ring system. This approach can be more direct but requires careful control of the reduction conditions to avoid over-reduction to the piperidine or removal of the bromine atom.
-
N-Alkylation/Activation: The pyridine nitrogen is first activated, typically by alkylation with an agent like benzyl bromide, to form a pyridinium salt.[3] This activation makes the ring more susceptible to reduction.
-
Selective Reduction: The resulting N-benzyl-4-bromopyridinium salt is then reduced. A common reagent for this selective reduction is sodium borohydride (NaBH₄) in a protic solvent like ethanol.[3] The reaction is typically run at low temperatures (e.g., 0 °C) to favor the formation of the 1,2,3,6-tetrahydropyridine isomer over other reduced products. The benzyl group can later be removed via hydrogenolysis if the free secondary amine is desired.
This method's logic hinges on the enhanced reactivity of the pyridinium ion compared to the neutral pyridine ring, allowing for milder reduction conditions that preserve the vinyl bromide moiety.
Physicochemical Properties
The physical and chemical properties of 4-Bromo-1,2,3,6-tetrahydropyridine are summarized below. Data is compiled from computed properties and available supplier information.
| Property | Value |
| Molecular Formula | C₅H₈BrN |
| Molecular Weight | 162.03 g/mol |
| IUPAC Name | 4-bromo-1,2,3,6-tetrahydropyridine |
| CAS Number | 1622840-69-0 |
| Appearance | Typically a liquid or low-melting solid |
| Boiling Point | Data not widely available; high boiling point expected |
| Solubility | Soluble in many organic solvents (e.g., DCM, Ether, THF) |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Chemical Reactivity and Key Transformations
4-Bromo-1,2,3,6-tetrahydropyridine possesses two primary sites of reactivity: the secondary amine and the vinyl bromide. This dual functionality allows for a wide range of subsequent chemical modifications.
-
N-Functionalization: The secondary amine is nucleophilic and can readily undergo standard transformations such as alkylation, acylation, and protection (e.g., with Boc₂O to form the N-Boc derivative). This step is often the first transformation performed to facilitate purification and control reactivity in subsequent steps.
-
C-C and C-N Bond Formation: The vinyl bromide is the key to the molecule's utility as a building block. It is an excellent substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups at the 4-position. This is one of the most common applications.[4]
-
Heck Reaction: Coupling with alkenes can be used to form more complex olefinic structures.
-
Buchwald-Hartwig Amination: Reaction with amines provides access to 4-amino-tetrahydropyridine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl substituents.
-
These transformations allow for the rapid elaboration of the tetrahydropyridine core, providing access to a diverse library of substituted piperidine precursors.
Applications in Drug Discovery and Organic Synthesis
The introduction of a bromine atom into a molecular structure can significantly influence its pharmacological properties, including therapeutic activity and metabolism.[5][6] 4-Bromo-1,2,3,6-tetrahydropyridine is not typically a final drug product but rather a crucial intermediate for accessing molecules with therapeutic potential.
-
Scaffold for Bioactive Molecules: The tetrahydropyridine ring is a "privileged scaffold" found in numerous bioactive compounds. Its subsequent reduction provides access to substituted piperidines, which are among the most common heterocycles in approved drugs.[1]
-
Access to Novel Chemical Space: Through cross-coupling reactions, a vast array of substituents can be installed at the 4-position. This allows for systematic Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery.[7] For example, the synthesis of novel inhibitors for targets like human topoisomerase II or Bromodomain-containing protein 4 (BRD4) often involves building upon such heterocyclic cores.[8][9]
-
Precursor for Complex Natural Products: The functionalities present in this molecule make it a useful starting point for the total synthesis of more complex natural products containing the piperidine motif.
Detailed Experimental Protocol: Synthesis of N-Boc-4-Bromo-1,2,3,6-tetrahydropyridine
This protocol is a representative procedure adapted from related literature syntheses for the bromination of N-Boc-4-piperidone and subsequent transformations.[2] It is intended for trained professional chemists in a controlled laboratory setting.
Materials & Equipment:
-
1-Boc-piperidin-4-one (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Aluminum Chloride (AlCl₃) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF) and Diethyl Ether (Et₂O)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous solutions of NaHCO₃, Na₂S₂O₃, and NaCl (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, ice bath, addition funnel, rotary evaporator, and column chromatography supplies (silica gel, solvents).
Step 1: Synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate [2]
-
Dissolve 1-Boc-piperidin-4-one (1.0 eq) in a 1:1 mixture of anhydrous THF and Et₂O.
-
Add AlCl₃ (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Br₂ (1.0 eq) in the same solvent mixture dropwise over 30 minutes. Maintain the temperature at 0 °C.
-
Stir the reaction at 0 °C for an additional 16-18 hours.
-
Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ to consume excess bromine, followed by saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the α-bromoketone.
Step 2: Reduction to tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate
-
Dissolve the purified bromoketone from Step 1 in methanol and cool the solution to 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C for 4 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and extract with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the bromohydrin, which can often be used in the next step without further purification.
Step 3: Elimination to N-Boc-4-Bromo-1,2,3,6-tetrahydropyridine
-
Dissolve the crude bromohydrin from Step 2 in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final N-Boc-4-Bromo-1,2,3,6-tetrahydropyridine.
Safety and Handling
4-Bromo-1,2,3,6-tetrahydropyridine and its derivatives should be handled with care in a chemical fume hood.[10]
-
Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[10] While full toxicological data is not available, similar bromo-organic compounds can be harmful if ingested or inhaled.[11] The precursor, bromine, is highly corrosive and toxic.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Handling: Avoid breathing vapors or dust.[10] Ensure adequate ventilation. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[13]
-
Spills and Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for chemical waste disposal.[10] Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-Bromo-1,2,3,6-tetrahydropyridine stands out as a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity, stemming from the secondary amine and the strategically placed vinyl bromide, provides a robust platform for molecular elaboration. The ability to readily engage in powerful cross-coupling reactions makes it an indispensable tool for medicinal chemists and drug development professionals seeking to access novel chemical space and construct complex, biologically active molecules. The synthetic pathways are well-established, and with proper handling, this building block will continue to be a key component in the pipeline of modern drug discovery.
References
- Edon, V. et al. (2021). Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Organic Process Research & Development, 25(10).
- Matrix Scientific. (2026). Safety Data Sheet for 4-Amino-3-bromopyridine.
- ECHA. Chemical Substance Information for 4-bromo-1,2,3,6-tetrahydropyridine-1-carbonyl chloride.
- Thermo Fisher Scientific. (2010). Safety Data Sheet for Bromine.
- TCI Chemicals. (2025). Safety Data Sheet for 3-Bromo-2-fluoropyridine.
- Sircar, J. C. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2730.
- ECHEMI. (n.d.). 4-BROMO-TETRAHYDROPYRAN SDS.
- ChemicalBook. (n.d.). 4-Bromopyridine synthesis.
- PubChem. (n.d.). 4-Bromo-1,2,3,6-tetrahydropyridine. National Center for Biotechnology Information.
- BLDpharm. (n.d.). 1622840-69-0|4-Bromo-1,2,3,6-tetrahydropyridine.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Tetrahydropyridines: Classical vs. Novel Methodologies.
- Cheméo. (n.d.). Chemical Properties of 4-Bromopyridine (CAS 1120-87-2).
- Szostak, M. et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7423.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-tetrahydropyridines.
- Ellman, J. A. et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 51(13), 3175-3179.
- Sigma-Aldrich. (n.d.). 4-Bromo-2,3,5,6-tetrafluoropyridine.
- Kowalski, P. et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Ghorbani-Vaghei, R. et al. (2013). Highly efficient one-pot synthesis of tetrahydropyridines. Comptes Rendus Chimie, 16(5), 449-454.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4'-Bromoacetanilide.
- Lu, Y. et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Biochemexperts. (n.d.). 4-bromo-1-propyl-1,2,3,6-tetrahydropyridine.
- Sigma-Aldrich. (n.d.). 4-Bromo-2,3,5,6-tetrafluoropyridine.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Mizuno, N. et al. (2019). Synthesis, characterization, and multielectron redox property of pyridine-coordinated tetra-Ru-oxo core sandwich-type silicotungstate. Dalton Transactions, 48(43), 16345-16351.
- Greenwood, F. L. et al. (1956). 4-bromo-2-heptene. Organic Syntheses, 36, 8.
- Leone, S. R. et al. (2018). Direct Experimental Observation of the Tetrabromine Cluster Br4 by Synchrotron Photoionization Mass Spectrometry. The Journal of Physical Chemistry A, 122(39), 7759-7765.
- Sbardella, G. et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports.
- Knowles, R. R. et al. (2009). Catalytic Enantioselective Intramolecular Redox Reactions: Ring-Fused Tetrahydroquinolines. Journal of the American Chemical Society, 131(36), 12906-12907.
- Fesik, S. W. (n.d.). Drug Discovery Chemistry. Cambridge Innovation Institute.
- Zhang, Y. et al. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Journal of Physics: Conference Series, 1983, 012048.
- Li, D. et al. (2024). Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design. Journal of Medicinal Chemistry, 67(1), 497-515.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. matrixscientific.com [matrixscientific.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
